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molecular formula C6H9NO3 B057602 Methyl 5-oxopyrrolidine-3-carboxylate CAS No. 35309-35-4

Methyl 5-oxopyrrolidine-3-carboxylate

Cat. No. B057602
M. Wt: 143.14 g/mol
InChI Key: FJRTVLWHONLTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04548936

Procedure details

10 g of 4-methoxycarbonyl-pyrrolidine-2-one II (prepared as described in P. L. Paytash, E. Sparrow and I. C. Gathe, J. Am. Chem. Soc. 72, 1415 (1950)) were dissolved in 170 ml of absolute toluene under the influence of heat. 16.7 g of P4S10 ×4 pyridine (Riedel de Haen, Hanover, West Germany) and 42 g of kieselguhr (as a filtration aid) were then added in succession. The mixture was subsequently warmed at 90°-100° C. for 3 hours, while stirring and under nitrogen as an inert gas. The solid was then filtered off with suction and the residue on the filter was rinsed with hot toluene. The filtrate was concentrated in vacuo.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
16.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:9][NH:8][C:7](=O)[CH2:6]1)=[O:4].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:12].N1C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]([CH:5]1[CH2:9][NH:8][C:7](=[S:12])[CH2:6]1)=[O:4]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(=O)C1CC(NC1)=O
Name
Quantity
170 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
16.7 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring and under nitrogen as an inert gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heat
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was subsequently warmed at 90°-100° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid was then filtered off with suction
WASH
Type
WASH
Details
the residue on the filter was rinsed with hot toluene
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
COC(=O)C1CC(NC1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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